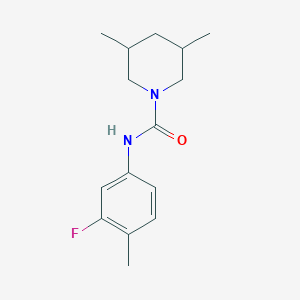![molecular formula C23H20ClF3N2O B4284355 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea, commonly known as DCCP, is a chemical compound with potential applications in scientific research. DCCP is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
DCCP is a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in response to GABA. This results in increased neuronal inhibition and reduced excitability. DCCP also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate neuronal activity.
Biochemical and Physiological Effects
DCCP has been shown to have a variety of biochemical and physiological effects. In animal models, DCCP has been shown to reduce anxiety-like behavior, increase pain tolerance, and improve memory retention. DCCP has also been studied for its potential as an antipsychotic and anticonvulsant agent. However, further research is needed to fully understand the effects of DCCP on the nervous system and its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using DCCP in lab experiments is its specificity for GABA-A receptors and FAAH. This allows researchers to selectively modulate these targets without affecting other neurotransmitter systems. However, DCCP has limited solubility in water and can be difficult to work with in some experimental conditions. Additionally, the effects of DCCP on the nervous system may vary depending on the species and strain of animal used, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on DCCP. One area of interest is the development of more potent and selective modulators of GABA-A receptors and FAAH. This could lead to the development of new therapeutics for anxiety, pain, and other neurological disorders. Another area of interest is the investigation of the role of endocannabinoids in the nervous system and their potential as targets for therapeutic intervention. Additionally, the effects of DCCP on different brain regions and neuronal circuits should be further explored to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, DCCP is a urea derivative that has potential applications in scientific research. DCCP modulates the activity of GABA-A receptors and FAAH, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to working with DCCP in lab experiments, there are also many future directions for research on this compound. Further investigation of DCCP and related compounds could lead to the development of new therapeutics for neurological disorders.
科学的研究の応用
DCCP has potential applications in scientific research, particularly in the field of neuroscience. DCCP has been shown to modulate the activity of GABA-A receptors, which are important for regulating neuronal excitability. DCCP has also been studied for its effects on the endocannabinoid system, which is involved in regulating pain, mood, and appetite. DCCP has been used in animal models to investigate the role of GABA-A receptors and the endocannabinoid system in various physiological processes.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,3-diphenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O/c24-20-12-11-18(23(25,26)27)15-21(20)29-22(30)28-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSDRNYBYFOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)







![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
